Roselipin 1B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roselipin 1B is a natural product found in Clonostachys rosea with data available.

科学的研究の応用

Inhibition of Diacylglycerol Acyltransferase

Biological Significance:

Roselipin 1B acts as a selective inhibitor of DGAT2, an enzyme involved in lipid metabolism. This inhibition is particularly relevant in the context of metabolic disorders such as obesity and non-alcoholic fatty liver disease, where DGAT2 activity is implicated in the accumulation of lipids in the liver.

Mechanism of Action:

The compound demonstrates competitive inhibition with IC50 values ranging from 15 to 22 µM. This selectivity for DGAT2 over DGAT1 suggests that this compound could be developed into a therapeutic agent for conditions associated with excessive lipid accumulation .

Table 1: Inhibition Potency of Roselipin Compounds

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Roselipin 1A | 17 | DGAT2 |

| This compound | 15 | DGAT2 |

| Roselipin 2A | 22 | DGAT2 |

| Roselipin 2B | 18 | DGAT2 |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various fungal pathogens, including Aspergillus niger. The mechanism behind this antimicrobial effect may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Case Study: Antifungal Activity

In one study, this compound demonstrated a diameter of inhibition zone greater than that observed with traditional antifungal agents at equivalent concentrations . This suggests that roselipins could be valuable in developing new antifungal treatments, especially in light of increasing resistance to existing drugs.

Anthelmintic Activity

Recent research has highlighted the potential use of this compound as an anthelmintic agent. In experiments conducted on mice, it showed a reduction in worm counts comparable to established treatments like ivermectin.

Efficacy Data:

特性

分子式 |

C40H72O14 |

|---|---|

分子量 |

777 g/mol |

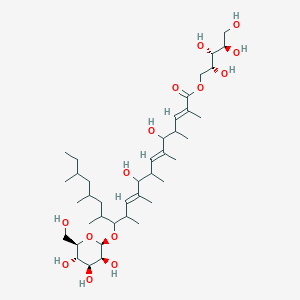

IUPAC名 |

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |

InChI |

InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31-,32?,33?,34-,35-,36+,37+,38?,40+/m1/s1 |

InChIキー |

PQKVMUDGLBZIJJ-BVQPZGNTSA-N |

異性体SMILES |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

同義語 |

oselipin 1A roselipin 1B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。